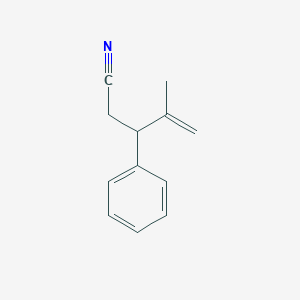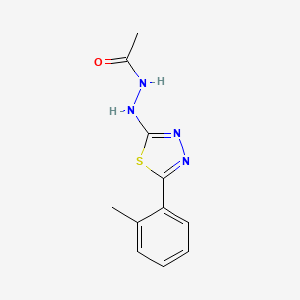
5,6-Diethylnicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-Diethylnicotinic acid is a derivative of nicotinic acid, which is a pyridine carboxylic acid. This compound is characterized by the presence of two ethyl groups attached to the 5th and 6th positions of the pyridine ring. Nicotinic acid and its derivatives are known for their wide range of biological and chemical applications, making them valuable in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diethylnicotinic acid typically involves the alkylation of nicotinic acid derivatives. One common method is the reaction of 5,6-dibromo-nicotinic acid with ethyl magnesium bromide in the presence of a catalyst such as palladium on carbon. The reaction is carried out under an inert atmosphere at elevated temperatures to ensure complete substitution of the bromine atoms with ethyl groups.
Industrial Production Methods
Industrial production of this compound can be achieved through a multi-step process starting from commercially available nicotinic acid. The process involves bromination, followed by Grignard reaction with ethyl magnesium bromide, and finally, purification through recrystallization. This method ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
5,6-Diethylnicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of diethyl-pyridine-3,5-dicarboxylic acid.
Reduction: Formation of 5,6-diethyl-3-pyridinemethanol.
Substitution: Formation of various substituted pyridine derivatives depending on the substituent used.
科学研究应用
5,6-Diethylnicotinic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and enzyme activities.
Medicine: Explored for its therapeutic potential in treating metabolic disorders and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and as an intermediate in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 5,6-Diethylnicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating metabolic pathways. It may also interact with nicotinic acid receptors, influencing lipid metabolism and other physiological processes.
相似化合物的比较
Similar Compounds
Nicotinic Acid: The parent compound, known for its role in vitamin B3 metabolism.
5-Methylnicotinic Acid: A derivative with a methyl group at the 5th position, used in similar applications.
6-Ethyl-nicotinic Acid: A compound with a single ethyl group, showing different reactivity and applications.
Uniqueness
5,6-Diethylnicotinic acid is unique due to the presence of two ethyl groups, which significantly alter its chemical properties and reactivity compared to other nicotinic acid derivatives. This makes it a valuable compound for specific synthetic and research applications.
属性
分子式 |
C10H13NO2 |
|---|---|
分子量 |
179.22 g/mol |
IUPAC 名称 |
5,6-diethylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H13NO2/c1-3-7-5-8(10(12)13)6-11-9(7)4-2/h5-6H,3-4H2,1-2H3,(H,12,13) |
InChI 键 |
FFZQRLHYWJQZBR-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(N=CC(=C1)C(=O)O)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-pentyl-1H-pyrrolo[3,2-c]pyridine-2,3-dione](/img/structure/B8347310.png)


![N-methyl-N-[2-(2-pyridinyl)ethyl]-2-propenamide](/img/structure/B8347330.png)

![1-[4-(3Bromopropoxy)-2-methylphenyl]-ethanone](/img/structure/B8347336.png)



![4-((4-Fluoro-2-isopropoxyphenyl)amino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B8347366.png)




